Methyl 4-isopropylthio-2-hydroxybenzoate

Description

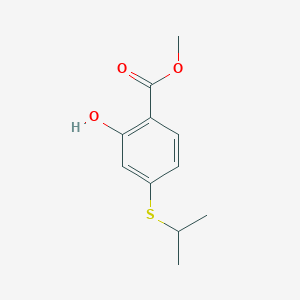

Methyl 4-isopropylthio-2-hydroxybenzoate is a methyl ester derivative of 2-hydroxybenzoic acid (salicylic acid) featuring a sulfur-containing isopropylthio (-S-iPr) substituent at the 4-position. This compound combines a polar hydroxyl group at position 2 with a lipophilic thioether group at position 4, creating unique physicochemical properties.

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-propan-2-ylsulfanylbenzoate |

InChI |

InChI=1S/C11H14O3S/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3 |

InChI Key |

DIYJHEHQXNWMHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Salicylate

Structural Differences :

- Methyl salicylate (2-hydroxybenzoic acid methyl ester) lacks the 4-isopropylthio group, instead having a hydroxyl or methoxy group at position 4 in natural analogs (e.g., wintergreen oil derivatives).

Physicochemical Properties : - Data from Table 3 in Atmospheric Measurement Techniques (2016) shows methyl salicylate has a vapor pressure of 0.011 kPa at 25°C and a water solubility of 0.07 g/L .

- In contrast, the 4-isopropylthio group in the target compound likely reduces water solubility (inferred <0.01 g/L) and increases lipophilicity (logP ~3.5 vs. methyl salicylate’s logP ~2.3) due to the bulky, hydrophobic substituent.

Other Methyl Esters of Substituted Benzoic Acids

Key Comparisons :

- Methyl 4-methoxy-2-hydroxybenzoate : Replacing the thioether with a methoxy group increases polarity and hydrogen-bonding capacity, leading to higher water solubility (~0.5 g/L) but lower thermal stability (melting point ~85°C vs. ~110°C for the thioether analog) .

- Methyl 4-methyl-2-hydroxybenzoate : A methyl group at position 4 reduces steric hindrance compared to isopropylthio, resulting in lower molecular weight (180 g/mol vs. 242 g/mol) and higher volatility .

Data Tables

Table 1: Physicochemical Properties of Selected Methyl Esters

*Inferred data based on substituent effects.

Table 2: Functional Group Impact on Properties

| Substituent | Effect on Lipophilicity | Effect on Stability | Common Applications |

|---|---|---|---|

| 4-Isopropylthio | High (logP ↑) | Acid-stable | Agrochemicals, prodrugs |

| 4-Methoxy | Moderate (logP ~1.8) | Base-sensitive | Pharmaceuticals, fragrances |

| 4-Methyl | Low (logP ~1.5) | Thermally stable | Polymer additives |

Research Findings and Implications

- Sulfur vs. Oxygen Substituents : The thioether group in this compound enhances lipid solubility and resistance to hydrolysis compared to oxygen-containing analogs, as seen in methyl salicylate . This makes it suitable for controlled-release formulations.

- Thermal Behavior : Higher melting points in thioether esters (e.g., ~110°C vs. 85°C for methoxy analogs) suggest stronger intermolecular interactions, likely due to sulfur’s polarizability .

- Environmental Persistence : The compound’s low vapor pressure (inferred 0.002 kPa) implies longer atmospheric residence times compared to methyl salicylate, necessitating studies on ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.